molecular formula C14H18ClN3S B4045229 2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione

2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B4045229
M. Wt: 295.8 g/mol
InChI Key: LXEIIJVOVQZMGD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound featuring a spiro structure with a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biology

The compound has shown potential in biological studies due to its antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant activity .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They have been investigated for their antiviral, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione often employs scalable versions of the above methods, focusing on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The biological activity of 2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzyme activity or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1,2,4-triazolidine-3-thione: Similar in structure but lacks the spiro configuration.

    6-methyl-1,2,4-triazolidine-3-thione: Similar triazole ring but without the chlorophenyl group.

Uniqueness

2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its spiro configuration, which imparts distinct chemical and biological properties. This structure enhances its stability and reactivity compared to non-spiro analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3S/c1-10-4-2-3-9-14(10)16-13(19)18(17-14)12-7-5-11(15)6-8-12/h5-8,10,17H,2-4,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEIIJVOVQZMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12NC(=S)N(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 2
2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 3
2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 4
2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 5
2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 6
2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione

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